Cas no 205582-84-9 ((2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone)
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone Chemical and Physical Properties
Names and Identifiers
-
- Methanone, [2-methyl-6-(trifluoromethyl)-3-pyridinyl]phenyl-
- (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone
- AS-5915
- [2-Methyl-6-(trifluoromethyl)-3-pyridinyl]phenylmethanone
- PXFZUBFRHZRDIN-UHFFFAOYSA-N
- [2-methyl-6-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
- DTXSID901196548
- 3-BENZOYL-2-METHYL-6-(TRIFLUOROMETHYL)PYRIDINE
- MFCD16615247
- 205582-84-9
- (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone
- CS-0336518
- SCHEMBL4198423
-
- MDL: MFCD16615247
- Inchi: 1S/C14H10F3NO/c1-9-11(7-8-12(18-9)14(15,16)17)13(19)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: PXFZUBFRHZRDIN-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C(F)(F)F)N=C1C)(C1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 265.07144843Da
- Monoisotopic Mass: 265.07144843Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 30Ų
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M115335-250mg |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone |
205582-84-9 | 250mg |
$ 395.00 | 2022-06-04 | ||
| TRC | M115335-500mg |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone |
205582-84-9 | 500mg |
$ 650.00 | 2022-06-04 | ||
| Key Organics Ltd | AS-5915-1G |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone |
205582-84-9 | >90% | 1g |
£128.00 | 2025-02-08 | |
| abcr | AB302499-1 g |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, 90%; . |
205582-84-9 | 90% | 1g |
€231.20 | 2023-04-26 | |
| abcr | AB302499-5 g |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, 90%; . |
205582-84-9 | 90% | 5g |
€761.60 | 2023-04-26 | |
| abcr | AB302499-1g |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, 90%; . |
205582-84-9 | 90% | 1g |
€231.20 | 2025-04-20 | |
| abcr | AB302499-5g |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, 90%; . |
205582-84-9 | 90% | 5g |
€761.60 | 2025-04-20 |
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone Suppliers
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone
Introduction to (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone (CAS No. 205582-84-9)
(2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone, with the CAS number 205582-84-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methyl group, a trifluoromethyl group, and a pyridine ring, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The molecular formula of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is C14H10F3NO, and its molecular weight is approximately 261.23 g/mol. The compound's structure consists of a phenyl ring connected to a pyridine ring via a carbonyl group, with additional substituents enhancing its chemical and biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological targets.
In recent years, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for the development of targeted cancer therapies. Kinase inhibitors are a class of drugs that have revolutionized the treatment of various cancers by selectively blocking the activity of kinases involved in tumor growth and progression.
Beyond its anti-cancer properties, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone has also been explored for its potential in treating neurological disorders. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitter receptors, which may have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune receptor activity through small molecule ligands is a critical aspect of modern drug design, and compounds like (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone represent valuable tools in this endeavor.
The pharmacokinetic properties of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone have also been extensively investigated. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its effectiveness as a therapeutic agent. The lipophilic nature of the trifluoromethyl group contributes to enhanced membrane permeability, while the presence of the carbonyl group can influence metabolic stability and clearance rates.
In preclinical studies, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone has demonstrated promising results in various animal models of disease. For example, it has shown significant anti-inflammatory effects in models of inflammatory disorders, suggesting potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) disorders where drug delivery to the brain is crucial.
The safety profile of (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone is another critical aspect that has been evaluated in preclinical studies. Toxicology assessments have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In conclusion, (2-Methyl-6-trifluoromethyl-pyridin-3-yl)-phenyl-methanone (CAS No. 205582-84-9) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.
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